2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid
Description
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is a bicyclic nitro-substituted compound featuring a 3-azabicyclo[3.3.1]nonene core with two nitro groups at the 1- and 5-positions. The acetic acid moiety is attached to the nitrogen atom of the bicyclic system.
Properties
IUPAC Name |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c14-8(15)4-11-6-9(12(16)17)2-1-3-10(5-9,7-11)13(18)19/h1-2H,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUWZGHQLHPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid typically involves a multi-step process. One common method includes the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other electrophiles replace hydrogen atoms in the compound.
Common reagents used in these reactions include bromine for electrophilic addition and potassium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that compounds similar to 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid exhibit neuroprotective properties. These compounds may influence pathways related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating protein kinase signaling pathways and reducing oxidative stress markers in neuronal cells .
Antimicrobial Activity
Research has shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. The structural features of this compound may enhance its activity against various bacterial strains, making it a candidate for developing new antibiotics .
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional carboxylic acid group, which can participate in various polymerization reactions. This property allows it to be integrated into biocompatible materials for medical applications or advanced materials for industrial use.
Synthesis of Novel Compounds
Utilizing the unique bicyclic structure of this compound can lead to the development of new derivatives with tailored properties for specific applications in drug design or material enhancement.
Case Study 1: Neuroprotective Screening
A study focused on the synthesis and evaluation of neuroprotective agents derived from bicyclic compounds similar to this compound demonstrated significant reductions in neuronal cell death in vitro models of neurodegeneration. The findings suggested that these compounds could be further developed as therapeutic agents for neurodegenerative diseases.
Case Study 2: Antimicrobial Testing
In another study, derivatives of bicyclic acids were tested against a range of bacterial pathogens. The results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting that this compound could be optimized for better performance against resistant strains.
Mechanism of Action
The mechanism of action of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid involves its interaction with specific molecular targets. The compound’s nitro groups play a crucial role in its reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
(a) Acetic Acid 3-(2-Chloro-benzoylamino)-8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl Ester
- Core Structure : 8-azabicyclo[3.2.1]octane (smaller ring system vs. [3.3.1]) .
- Substituents: Chlorobenzoylamino and methyl groups at positions 3 and 8, respectively.
- Functional Groups : Ester-linked acetic acid (vs. direct N-attachment in the target compound).
- Reactivity : The chloro and ester groups may confer different solubility and metabolic stability compared to nitro groups .
(b) Bicyclo[3.1.0]hexane-2-acetic Acid, 2-(Aminomethyl)-6,6-dimethyl-
- Core Structure : Bicyclo[3.1.0]hexane (smaller, fused rings) .
- Substituents: Aminomethyl and dimethyl groups.
- Properties :
(c) 1,3-Diazetidin-2-one Derivatives
- Core Structure: Four-membered diazetidinone ring (vs. bicyclic systems).
- Functional Groups : Ketone and varied substituents.
- ADME Profile: Highlighted in in silico studies for drug-likeness, with Lipinski rule violations noted in some derivatives .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid, also known as (1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid, is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a bicyclic system with nitro groups that may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of similar bicyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain nitrogen-containing heterocycles can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | TBD |
| Other derivatives | E. coli | TBD |
The exact MIC for this compound against specific strains remains to be fully characterized in existing literature.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that compounds similar to this compound demonstrate varying levels of cytotoxic effects on mammalian cell lines such as L929 fibroblasts and A549 lung cancer cells .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | TBD |
| A549 | 50 | TBD |
The viability percentage indicates the extent to which the compound affects cell survival, with lower percentages suggesting higher cytotoxicity.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in key metabolic pathways or structural integrity of microbial cells. The presence of nitro groups often correlates with the generation of reactive nitrogen species (RNS), which can disrupt cellular functions in pathogens .
Case Studies
A review of literature surrounding similar compounds reveals that modifications in the bicyclic structure can lead to enhanced biological activity:
- Study on Antimicrobial Efficacy: A study demonstrated that bicyclic compounds with nitro substitutions showed increased activity against resistant strains of bacteria compared to their non-nitro counterparts .
- Cytotoxicity Assessment: Another investigation into related compounds indicated that those with specific substituents exhibited selective toxicity towards cancer cell lines while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic routes should prioritize regioselective nitration and bicyclic ring formation. Systematic optimization involves Design of Experiments (DoE) to screen parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches .
Q. How should researchers characterize the stereochemistry and nitro group positioning in this compound?
- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic confirmation of the bicyclic framework. Nuclear Overhauser Effect Spectroscopy (NOESY) and -NMR can resolve stereochemistry. Vibrational spectroscopy (FT-IR) identifies nitro group orientation via symmetric/asymmetric stretching modes (~1350 cm and ~1530 cm) .
Q. What strategies ensure the compound’s stability under experimental storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Stabilize nitro groups using inert atmospheres (argon) and antioxidants (e.g., BHT). Solubility in polar aprotic solvents (DMF, DMSO) minimizes hydrolysis risks .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites (e.g., nitro groups). Transition state modeling (e.g., Gaussian 16) evaluates activation barriers for reactions like denitration or ring-opening .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting solubility vs. reactivity profiles)?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables. Cross-validate results using orthogonal techniques: e.g., compare HPLC purity data with -NMR integration .
Q. What reactor design principles are critical for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Use continuous-flow reactors with precise temperature control (±1°C) to minimize side reactions. Computational fluid dynamics (CFD) models optimize mixing efficiency, especially for heterogeneous nitro-group reactions .
Q. How does the compound’s bicyclic framework influence its electronic properties in catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials of the nitro groups. Electron paramagnetic resonance (EPR) detects radical intermediates formed during catalytic cycles. Compare with non-bicyclic analogs to isolate steric/electronic effects .
Q. What experimental frameworks ensure reproducibility in studies involving this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
